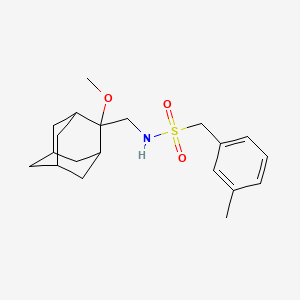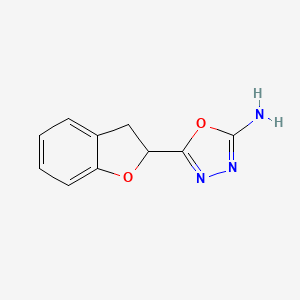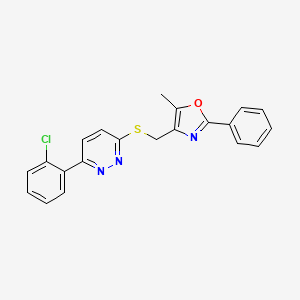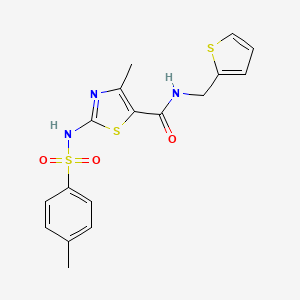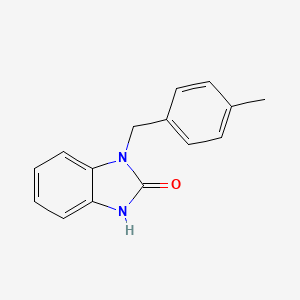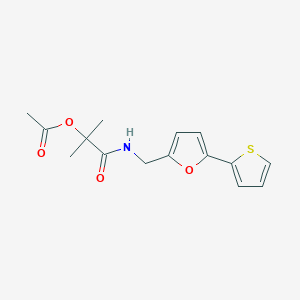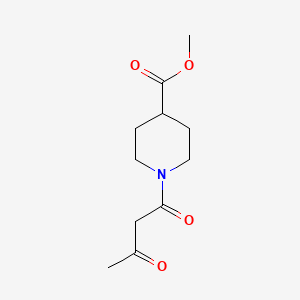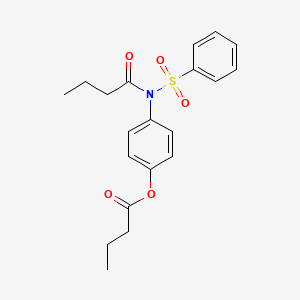![molecular formula C20H21NO4S B2549587 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1207061-47-9](/img/structure/B2549587.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Novel acrylate monomers have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. These compounds, including derivatives related to the chemical structure , demonstrated moderate to good antibacterial and antifungal activities. This suggests potential applications in developing antimicrobial coatings or materials (Saraei et al., 2016).
DNA Modification and Carcinogen Interactions
Research has shown that certain carcinogens, such as Benzo[a]pyrene diol epoxide (BPDE), preferentially modify DNA at methylated CpG sequences, indicating a potential role of compounds with similar structural features in studying carcinogen-DNA interactions. This could be relevant in understanding mutational hot spots in genes associated with cancer (Weisenberger & Romano, 1999).
Polymerization and Material Properties
Controlled radical polymerization of acrylamides containing specific moieties, such as amino acids, via RAFT (reversible addition−fragmentation chain transfer) has been explored. This research highlights the potential of using acrylamide derivatives for synthesizing polymers with controlled properties, which could have applications in biomedicine, nanotechnology, and materials science (Mori, Sutoh, & Endo, 2005).
Heterocyclic Compound Synthesis
The synthesis and characterization of various heterocyclic compounds using acrylamide derivatives suggest their utility in organic synthesis, providing a pathway to novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Mohareb et al., 2004).
Crystal Structure Analysis
The detailed crystal structure analysis of pyrazole derivatives containing benzo[d][1,3]dioxol and thiophenyl groups has been conducted, revealing insights into molecular conformations and interactions. This research could aid in the design of new molecular structures with desired physical and chemical properties (Kumara et al., 2018).
Antimicrobial Compound Synthesis
The use of thiosemicarbazide derivatives for synthesizing target heterocyclic compounds with antimicrobial properties further underscores the potential applications of acrylamide derivatives in developing new antimicrobial agents (Elmagd et al., 2017).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-19(6-4-15-3-5-16-17(12-15)25-14-24-16)21-13-20(7-9-23-10-8-20)18-2-1-11-26-18/h1-6,11-12H,7-10,13-14H2,(H,21,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOMLEPXSHBPDH-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)
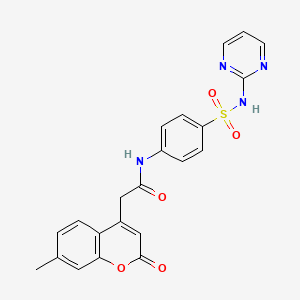
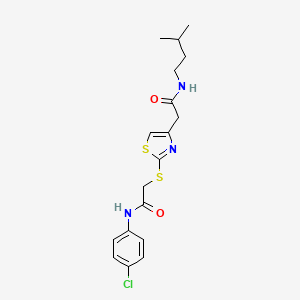
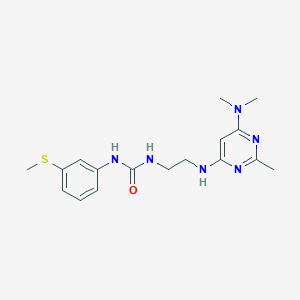
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
